molecular formula C18H15FN2O3S B417380 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B417380
M. Wt: 358.4g/mol
InChI Key: TWSHEHPASLJVLH-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that combines a furan ring, a fluorophenyl group, a morpholine ring, and a thiazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the fluorophenyl group. The morpholine ring is then synthesized and attached to the intermediate compound. Finally, the thiazolone moiety is introduced through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.

Scientific Research Applications

5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H15FN2O3S

Molecular Weight

358.4g/mol

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C18H15FN2O3S/c19-13-3-1-12(2-4-13)15-6-5-14(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+

InChI Key

TWSHEHPASLJVLH-LFIBNONCSA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/S2

SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2

Origin of Product

United States

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